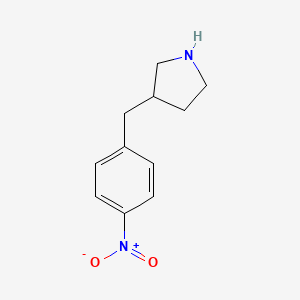

4-(4-Nitro-benzyl)-pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine ring is a fundamental five-membered nitrogen heterocycle that is widely utilized by medicinal chemists. nih.govresearchgate.net This scaffold's importance is underscored by its presence in numerous natural products, particularly alkaloids, and its incorporation into 37 drugs approved by the U.S. Food and Drug Administration, ranking it first among the most common five-membered non-aromatic nitrogen heterocycles. nih.gov

The significance of the pyrrolidine scaffold stems from several key features:

Three-Dimensionality: The non-planar nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for efficient exploration of pharmacophore space due to its sp3-hybridization. nih.govresearchgate.net This three-dimensional structure is a desirable trait in drug design.

Stereochemistry: The pyrrolidine ring can possess up to four stereogenic carbon atoms, leading to a potential of 16 different stereoisomers. nih.gov This stereochemical diversity is crucial, as different stereoisomers can exhibit distinct biological activities due to their differential binding to enantioselective proteins. nih.govnih.gov

Versatility in Synthesis: The pyrrolidine nucleus is a versatile building block. It can be synthesized through various methods, including microwave-assisted organic synthesis (MAOS), which enhances synthetic efficiency and aligns with the principles of green chemistry. nih.gov Furthermore, pyrrolidine derivatives are widely used as ligands for transition metals, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov

The broad pharmacological spectrum of pyrrolidine-based compounds includes applications as anticancer, antidiabetic, antibacterial, antiviral, and anti-inflammatory agents. tandfonline.com

Overview of Nitrobenzyl Moieties in Synthetic Design and Functional Materials

Nitrobenzyl groups, particularly the o-nitrobenzyl (o-NB) moiety, are valuable tools in synthetic organic chemistry and materials science. umass.edu The o-nitrobenzyl group is a well-known photolabile protecting group, which can be cleaved upon irradiation with UV light to release a protected functional group, such as a carboxylic acid. umass.edu This property allows for the spatiotemporal control of chemical reactions and the release of biologically active compounds. umass.educhemrxiv.org

Key aspects of nitrobenzyl moieties in synthetic design include:

Photolability: The ability to be cleaved by light makes o-nitrobenzyl groups useful in creating photoresponsive polymers and materials. umass.edu This allows for the alteration of polymer properties simply by irradiation. umass.edu

Reactivity: The electron-withdrawing nature of the nitro group enhances the reactivity of the benzyl (B1604629) position, making it susceptible to nucleophilic substitution reactions. ketonepharma.com This facilitates the synthesis of a variety of derivatives. ketonepharma.com

Applications in Materials Science: Polymers incorporating o-nitrobenzyl moieties have been used to create nanoporous membranes and to pattern surfaces for biological applications, such as controlling cell adhesion. umass.edu

While the o-nitrobenzyl group is more commonly studied for its photolabile properties, the 4-nitrobenzyl group, as found in 4-(4-nitrobenzyl)-pyrrolidine, also plays a significant role in modifying the electronic properties of the molecule and serves as a key synthetic handle. ketonepharma.com For instance, the nitro group can be reduced to an amine, providing a route to further functionalization. smolecule.com

Positioning of 4-(4-Nitro-benzyl)-pyrrolidine within Nitrogen Heterocycle Research

This compound occupies a specific and important niche within the broader field of nitrogen heterocycle research. smolecule.commdpi.comresearchgate.net Its structure uniquely combines the established biological relevance of the pyrrolidine scaffold with the synthetic versatility of the nitrobenzyl moiety. smolecule.com This combination makes it a valuable intermediate and building block for the synthesis of more complex molecules with potential applications in several areas. smolecule.com

The research interest in this compound and its derivatives lies in their potential as:

Pharmaceutical Building Blocks: It serves as a scaffold for the synthesis of novel drug candidates. smolecule.com The pyrrolidine core is a known pharmacophore, and the nitrobenzyl group can be modified to explore structure-activity relationships.

Intermediates in Organic Synthesis: The compound is a useful starting material for creating other heterocyclic compounds and functionalized pyrrolidines. smolecule.com

Components of Functional Materials: The electronic properties imparted by the nitrobenzyl group suggest potential applications in the development of new materials with specific optical or electronic characteristics. smolecule.com

Agrochemical Scaffolds: It is being investigated as a potential framework for the design of new pesticides and plant growth regulators. smolecule.com

The study of this compound contributes to the ongoing exploration of chemical space around the pyrrolidine core, aiming to develop new molecules with tailored properties for a range of scientific and technological applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 4-(4-Nitrobenzyl)pyrrolidine |

| Canonical SMILES | C1CNCC1CC2=CC=C(C=C2)N+[O-] |

| InChI Key | NEKOYPNFQLPCTB-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-[(4-nitrophenyl)methyl]pyrrolidine |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-3-1-9(2-4-11)7-10-5-6-12-8-10/h1-4,10,12H,5-8H2 |

InChI Key |

NEKOYPNFQLPCTB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 4 Nitro Benzyl Pyrrolidine

Established Reaction Pathways for Pyrrolidine (B122466) Ring Formation Relevant to 4-(4-Nitro-benzyl)-pyrrolidine

The construction of the pyrrolidine core of 4-(4-nitrobenzyl)pyrrolidine can be achieved through several well-established reaction pathways. These methods primarily involve forming the saturated five-membered nitrogen-containing ring, with the 4-nitrobenzyl substituent being introduced either before, during, or after the cyclization process.

Reductive Amination Approaches to Pyrrolidine Cores

Reductive amination is a cornerstone of amine synthesis and can be effectively applied to the formation of pyrrolidine rings. This approach typically involves the condensation of a dicarbonyl compound with an amine or the reaction of an amine with a carbonyl compound bearing a leaving group, followed by reduction.

A notable example is the direct synthesis of 1-(4-Nitrobenzyl)pyrrolidine from 4-nitrobenzoic acid and pyrrolidine. This one-pot procedure involves an amidation step followed by reduction. The reaction, when carried out in refluxing anhydrous toluene (B28343) with phenylsilane (B129415) as the reducing agent and zinc acetate (B1210297) as a catalyst, affords the target compound in high yield. rsc.org

| Starting Materials | Reagents and Conditions | Product | Yield |

| 4-Nitrobenzoic acid, Pyrrolidine | Phenylsilane, Zinc acetate, Toluene, Reflux | 1-(4-Nitrobenzyl)pyrrolidine | 90% rsc.org |

Another strategy involves the one-pot reductive amination of a suitable aldehyde with an amine, where both the formyl group and a nitro group are reduced simultaneously. For instance, 4-nitrobenzaldehyde (B150856) can be reacted with a secondary amine like pyrrolidine in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method has been shown to be effective in producing the corresponding aminomethylaniline derivatives. arkat-usa.org While this specific example leads to the reduction of the nitro group, the underlying principle of reductive amination of the aldehyde is directly relevant.

Alkylation Reactions in Pyrrolidine Synthesis

The alkylation of a pre-existing pyrrolidine ring or a suitable precursor is a straightforward method for the synthesis of 4-(4-nitrobenzyl)pyrrolidine. This typically involves the reaction of a pyrrolidine derivative with a 4-nitrobenzyl halide.

A specific example is the alkylation of a substituted pyrrolidine. The reaction of 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with 4-nitrobenzyl bromide in the presence of silver oxide (Ag₂O) in dichloromethane (B109758) provides the corresponding N-(4-nitrobenzyl) derivative in 85% yield. rsc.org This demonstrates the feasibility of introducing the 4-nitrobenzyl group onto a functionalized pyrrolidine core.

| Pyrrolidine Derivative | Alkylating Agent | Reagents and Conditions | Product | Yield |

| 1-(tert-butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | 4-Nitrobenzyl bromide | Ag₂O, CH₂Cl₂, Room Temperature | 1-(tert-butyl) 2-methyl (2S,4R)-4-((4-nitrobenzyl)oxy)pyrrolidine-1,2-dicarboxylate | 85% rsc.org |

The direct alkylation of pyrrolidine itself with 4-nitrobenzyl chloride is also a viable, though potentially less controlled, method. Such reactions often require careful optimization to avoid over-alkylation and the formation of quaternary ammonium (B1175870) salts. arkat-usa.org

Cycloaddition Reactions for Pyrrolidine Construction

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are powerful tools for constructing highly substituted pyrrolidine rings with good control over stereochemistry. ua.esnih.gov The reaction of an azomethine ylide with a suitable dipolarophile, such as a nitro-substituted alkene, can directly lead to the formation of a nitrobenzyl-substituted pyrrolidine core.

For example, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of an α-amino acid or its ester with an aldehyde, with β-nitrostyrenes can produce highly functionalized pyrrolidines. ua.es The regioselectivity of these reactions is a key aspect, and often leads to the formation of specific isomers. acs.orgnih.gov The use of metal catalysts, such as silver or copper complexes, can significantly influence the diastereoselectivity and enantioselectivity of these cycloadditions. ua.esacs.org

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| Imino esters | β-Nitrostyrenes | AgOAc, Et₃N | exo-Cycloadducts | up to >99:1 dr ua.es |

| Imino esters | β-Nitrostyrenes | Fesulphos·Cu(MeCN)₄PF₆, DBU | exo-Adducts | up to >20:1 dr, up to 96% ee ua.es |

| Glycine imidate | β-Trifluoromethyl nitroalkenes | (S,Rp)-16b·Cu(CH₃CN)₄ClO₄ | 4-Nitro-3-(trifluoromethyl)-pyrrolidine-2-carboxylates | Excellent stereoselectivity researchgate.net |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Methyl acrylate | Trifluoroacetic acid (TFA) | 2-Benzimidazole carboxamides with a pyrrolidine nucleus | Not specified nih.gov |

These examples highlight the versatility of cycloaddition reactions in accessing complex pyrrolidine structures that can either contain the nitrobenzyl group directly or be precursors to it.

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions provide another strategic avenue for the synthesis of the pyrrolidine ring. These methods often involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor. wiley-vch.de

One such strategy is the intramolecular aza-Michael reaction. whiterose.ac.ukcore.ac.uk In this approach, an amine nucleophile attacks an α,β-unsaturated system within the same molecule to form the pyrrolidine ring. While a direct example for the synthesis of 4-(4-nitrobenzyl)pyrrolidine via this method is not prevalent in the literature, the principle can be applied. A hypothetical precursor could be an N-substituted amine with a pendant α,β-unsaturated ester or ketone, where the substitution pattern is designed to place the 4-nitrobenzyl group at the desired position upon cyclization. The use of chiral catalysts, such as chiral phosphoric acids, can render these cyclizations enantioselective. whiterose.ac.ukcore.ac.uk

Another approach is the intramolecular cyclization of N-alkoxyl amines. Reduction of oximes under acidic conditions can generate hydroxylamine (B1172632) derivatives that subsequently cyclize to form N-alkoxyl pyrrolidines. acs.org This methodology offers a route to 2,4-disubstituted pyrrolidines with good stereoselectivity.

Stereoselective and Asymmetric Synthesis of Nitrobenzyl-Substituted Pyrrolidines

The development of stereoselective and asymmetric methods for the synthesis of substituted pyrrolidines is of significant interest due to the prevalence of chiral pyrrolidine scaffolds in biologically active molecules. nih.gov

Enantioselective Methodologies for Pyrrolidine Derivatives

Several enantioselective methodologies have been developed that are applicable to the synthesis of chiral pyrrolidine derivatives, including those with nitrobenzyl substituents. These strategies often rely on the use of chiral auxiliaries, chiral catalysts, or kinetic resolution. whiterose.ac.ukwhiterose.ac.uk

Chiral Auxiliaries: Chiral auxiliaries, such as (R)-phenylglycinol or (S,S)-pseudoephedrine, can be temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction, after which they are cleaved to yield the enantiomerically enriched product. whiterose.ac.uk Evans oxazolidinones are another class of auxiliaries that have been successfully employed in asymmetric aldol (B89426) reactions, setting stereocenters that can then be elaborated into a chiral pyrrolidine ring. whiterose.ac.uk The N-tert-butanesulfinamide (Ellman auxiliary) has also been used to direct base-mediated intramolecular aza-Michael reactions for the synthesis of chiral pyrrolidines. whiterose.ac.uk

Catalytic Asymmetric Synthesis: The use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product is a highly efficient approach. Chiral phosphoric acids have been shown to be effective catalysts for intramolecular asymmetric aza-Michael reactions, leading to the formation of enantioenriched pyrrolidines. whiterose.ac.ukcore.ac.uk

Metal-catalyzed asymmetric reactions are also prominent. For instance, the 1,3-dipolar cycloaddition of azomethine ylides with nitroalkenes can be catalyzed by chiral copper(I) complexes, affording highly functionalized pyrrolidines with excellent diastereo- and enantioselectivities. ua.esacs.org The choice of the chiral ligand is crucial in determining the stereochemical outcome.

Chiral Resolution Techniques for Pyrrolidine Stereoisomers

The synthesis of enantiomerically pure substituted pyrrolidines is crucial, as different stereoisomers can exhibit distinct biological activities. mappingignorance.org For pyrrolidine derivatives, including structures analogous to this compound, several chiral resolution techniques are employed to separate stereoisomers.

Dynamic Kinetic Resolution (DKR): This method has been effectively used for the asymmetric synthesis of 2-substituted pyrrolidines. nih.govrsc.org It involves the highly enantioselective electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov By choosing the appropriate chiral ligand, either enantiomer of the product can be preferentially formed. nih.gov For instance, the dynamic kinetic resolution of N-Boc-pyrrolidine has been achieved, although the scope of applicable electrophiles may be limited. nih.govrsc.org

Classical Diastereomeric Resolution: This technique involves the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. For pyrrolidine precursors, optically active acids like di-p-toluoyl-L-tartaric acid have been successfully used to achieve resolution, yielding the desired enantiomer in high purity (excess of 90%). google.com This method is foundational for obtaining stereospecific precursors for more complex molecules. google.com

Enzyme-Catalyzed Resolution: Kinetic resolution using enzymes is another prevalent strategy. This method leverages the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. rsc.org

Asymmetric Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful, atom-economical approach for the enantioselective synthesis of highly functionalized pyrrolidines. mappingignorance.orgacs.org This method can create multiple stereocenters in a single step with high stereo- and regioselectivity. mappingignorance.org The use of chiral metal-ligand complexes, such as those involving copper(I) or silver(I), is key to controlling the enantioselectivity of the cycloaddition. mappingignorance.orgacs.org

| Resolution Technique | Description | Key Features |

| Dynamic Kinetic Resolution | Involves the conversion of a rapidly equilibrating racemic mixture to a single, enantiomerically enriched product. nih.gov | Employs chiral ligands; allows for theoretical yields up to 100%. nih.gov |

| Chiral Salt Resolution | Separation of enantiomers via the formation of diastereomeric salts with a chiral resolving agent. google.com | A classical and widely used method; effectiveness depends on crystallization properties. google.comresearchgate.net |

| Asymmetric Cycloaddition | Stereoselective formation of chiral pyrrolidines from achiral precursors using a chiral catalyst. mappingignorance.orgacs.org | Atom-economical; can generate multiple stereocenters in one step. mappingignorance.orgacs.org |

Derivatization and Functionalization of the this compound Core

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for various applications.

Modifications at the Pyrrolidine Nitrogen Atom (N-1)

The secondary amine of the pyrrolidine ring is a key site for functionalization.

N-Alkylation and N-Arylation: The nitrogen atom readily undergoes N-alkylation with electrophiles like alkyl halides. smolecule.com Furthermore, N-arylation is a significant transformation, with methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings being employed to form N-aryl pyrrolidines. nih.gov For instance, N-(4′-nitrophenyl)-l-prolines have been synthesized through the condensation of p-fluoronitrobenzene with l-proline. nih.gov

Amide Formation: The pyrrolidine nitrogen can be acylated to form amides. N-(4′-nitrophenyl)-l-prolinamides have been synthesized via a one-pot reaction involving the activation of N-aryl-l-prolines with thionyl chloride, followed by reaction with various amines. nih.gov

Protecting Groups: The nitrogen is often protected with groups like tert-butyloxycarbonyl (Boc) to control reactivity during synthesis, as seen in the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine. nih.gov

Substituent Effects on Pyrrolidine Ring Carbons (e.g., C-2, C-4)

Substituents on the carbon atoms of the pyrrolidine ring significantly influence the molecule's conformation and properties.

Conformational Control: Substituents at the C-4 position have a pronounced effect on the puckering of the pyrrolidine ring, which can adopt C-4-exo or C-4-endo envelope conformations. nih.gov This conformational preference is dictated by inductive and stereoelectronic factors of the substituent. nih.gov

Basicity Modification: While C-4 substituents affect ring conformation, substituents at the C-2 position can alter the basicity of the pyrrolidine nitrogen. nih.gov

Biological Activity Modulation: The nature and position of substituents are critical for biological activity. In a study on caspase inhibitors based on a pyrrolidinyl-sulfonyl-isatin scaffold, it was found that a fluorine substituent at the 4-position of the pyrrolidine ring led to a 100-1000 fold increase in inhibitory potency compared to a methoxy (B1213986) group at the same position. nih.gov The 4,4-difluorinated analogue showed the highest potency, while 4-methoxy and 4-trifluoromethyl analogues were less active. nih.gov

| Substituent Position | Effect | Example |

| C-4 | Influences ring puckering (conformation). nih.gov | trans-4-fluoroproline favors an exo conformation. nih.gov |

| C-2 | Modulates the basicity of the pyrrolidine nitrogen. nih.gov | Electron-withdrawing groups decrease basicity. |

| C-4 | Impacts biological activity. nih.gov | 4-Fluoro substitution significantly enhances caspase inhibition. nih.gov |

Chemical Transformations of the Nitrobenzyl Moiety

The nitrobenzyl group is a versatile functional handle that can undergo several important transformations.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents. smolecule.com This transformation is valuable as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a new site for functionalization.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, although this is less common than substitution on rings with multiple activating groups.

Benzylic Position Reactivity: The benzyl (B1604629) bromide precursor, 4-nitrobenzyl bromide, is highly reactive towards nucleophilic substitution due to the electron-withdrawing nitro group. ketonepharma.com

Cleavage of the Benzyl Group: The nitrobenzyl group can be used as a protecting group for amines and alcohols and can be cleaved under specific conditions. For example, o- and p-nitrobenzyl groups can be removed using aqueous NaOH in methanol (B129727) at elevated temperatures. nih.gov It can also serve as a photolabile protecting group, being cleaved by UV light. researchgate.netacs.org

Cross-Coupling Reactions: The aromatic ring of the nitrobenzyl moiety can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new carbon-carbon bonds, provided the reaction conditions are compatible with the nitro group. smolecule.com

Sustainable and Green Chemical Approaches in Pyrrolidine Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. Several green approaches are applicable to the synthesis of pyrrolidines.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool. nih.gov It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various five-membered nitrogen heterocycles, including pyrrolidines. mdpi.comtandfonline.com

Multicomponent Reactions (MCRs): MCRs are highly efficient, atom-economical processes that combine three or more reactants in a single step to form a complex product. tandfonline.com They reduce waste by minimizing the number of synthetic steps and purification procedures. The synthesis of polysubstituted pyrrolidines has been achieved through MCRs, such as the [3+2] cycloaddition of azomethine ylides. tandfonline.com

Green Catalysts and Solvents: The use of biodegradable and reusable catalysts, such as β-cyclodextrin, in environmentally friendly solvents like water-ethanol mixtures, represents a significant green approach. bohrium.com β-Cyclodextrin has been used as a supramolecular catalyst for the one-pot, three-component synthesis of substituted pyrrolidin-2-ones at room temperature, eliminating the need for toxic metal catalysts and volatile organic solvents. bohrium.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example using mechanochemical grinding, is another effective green strategy that minimizes waste and environmental impact. mdpi.com

| Green Approach | Principle | Application in Pyrrolidine Synthesis |

| Microwave-Assisted Synthesis | Rapid and efficient heating using microwave irradiation. mdpi.com | Synthesis of pyrrolidine-based heterocycles with reduced reaction times and higher yields. tandfonline.com |

| Multicomponent Reactions | Combining three or more reactants in a single synthetic operation. tandfonline.com | Efficient, atom-economical synthesis of complex and polysubstituted pyrrolidines. tandfonline.com |

| Green Catalysis | Use of non-toxic, recyclable catalysts and benign solvents. bohrium.com | β-cyclodextrin catalyzed synthesis of pyrrolidinones in water-ethanol. bohrium.com |

Chemical Reactivity and Transformation Mechanisms of 4 4 Nitro Benzyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System

The reactivity of the pyrrolidine ring is generally characterized by the nucleophilicity of the secondary amine and the potential for ring-based reactions. However, studies detailing these properties specifically for 4-(4-Nitro-benzyl)-pyrrolidine are not present in the available scientific literature.

Nucleophilic Properties and Alkylation Reactions

The nitrogen atom in the pyrrolidine ring is characteristically a nucleophilic center due to the lone pair of electrons. In principle, it can react with various electrophiles, such as alkyl halides, in alkylation reactions to form N-alkylated quaternary ammonium (B1175870) salts. However, a search of scholarly articles and chemical databases did not yield any specific examples or studies that investigate the nucleophilic character or alkylation reactions of this compound. There is no available data on its reaction kinetics, substrate scope, or specific reaction products.

Ring-Opening and Ring-Expansion Processes

Pyrrolidine rings can undergo cleavage or expansion under specific chemical conditions, often involving catalysis or strained ring systems. Despite the theoretical possibility of such transformations, there is no documented research on ring-opening or ring-expansion processes involving this compound.

Transformations of the Nitro Group and Benzyl (B1604629) Moiety

The nitrobenzyl portion of the molecule presents two primary sites for chemical transformation: the nitro group and the benzylic carbon.

Reduction of the Nitro Group to Amine Functionalities

The reduction of an aromatic nitro group to a primary amine is a common and well-documented transformation in organic chemistry. This is typically achieved using reducing agents like hydrogen gas with a metal catalyst (e.g., Pd, Pt, Ni), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). While this reaction is expected to be feasible for this compound to yield 4-(4-Amino-benzyl)-pyrrolidine, no specific studies, procedural details, or reaction yields have been published for this particular compound.

Reactions Involving the Benzylic Methylene (B1212753) Group

The benzylic methylene group (the -CH2- bridge) can be a site for reactions such as oxidation, halogenation, or deprotonation followed by substitution, particularly due to its position adjacent to the aromatic ring. A thorough literature search, however, found no specific reports detailing reactions at the benzylic position of this compound.

Advanced Catalytic Transformations Applied to Pyrrolidines

Modern organic synthesis employs a wide range of advanced catalytic methods for the functionalization of heterocyclic compounds like pyrrolidine. These can include C-H activation, cross-coupling reactions, and asymmetric catalysis. Despite the broad applicability of these methods, no studies have been published that apply these advanced catalytic transformations specifically to the this compound scaffold.

Photoredox Catalysis in Pyrrolidine Functionalization

Visible-light photoredox catalysis offers mild conditions for a variety of chemical transformations, including the functionalization of saturated heterocycles like pyrrolidine. This approach enables unique reactivity that is often difficult to achieve with traditional methods.

Key research findings in this area include:

Reductive C–N Bond Cleavage : A strategy combining a Lewis acid and photoredox catalysis has been developed for the reductive cleavage of the C–N bond in N-benzoyl pyrrolidine nih.gov. This method proceeds through a single-electron transfer to the amide, leading to site-selective cleavage at the C2–N bond. The Lewis acid is crucial for promoting the electron transfer from the photocatalyst to the amide carbonyl group nih.gov.

Dehydrogenative Aromatization and Sulfonylation : N-substituted pyrrolidines can undergo oxidative dehydrogenative aromatization to form pyrroles. In one study, photoredox catalysis was used to achieve this transformation, coupled with a selective sulfonylation reaction d-nb.info. Arylsulfonyl chlorides served a dual role as both the catalyst regeneration agent and the sulfonylation reagent d-nb.info. This reaction is notable as it can be applied to N-benzyl substituted pyrrolidines, showcasing its utility for derivatives like this compound d-nb.info.

[3+2] Cycloaddition : Photoredox catalysis facilitates the formal [3+2] cycloaddition of cyclopropyl ketones with hydrazones to synthesize a diverse range of pyrrolidine rings semanticscholar.orgresearchgate.net. A redox auxiliary strategy allows for the photoreductive activation of the cyclopropyl ketone, expanding the scope of this reaction to C=N electrophiles researchgate.net.

| Reaction Type | Substrate Example | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Reductive C–N Bond Cleavage | N-benzoyl pyrrolidine | Iridium or Ruthenium photocatalyst + Lewis Acid (e.g., Zn(OTf)₂) | Site-selective cleavage of the C2–N bond. | nih.gov |

| Dehydrogenative Aromatization-Sulfonylation | 1-Benzylpyrrolidine | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Formation of C3-sulfonylated pyrrole. | d-nb.info |

| [3+2] Cycloaddition | Aryl cyclopropyl ketones + Hydrazones | Ir(4-CF₃-ppy)₃ + Yb(OTf)₃ | Synthesis of structurally diverse pyrrolidine rings. | researchgate.net |

Transition Metal-Catalyzed Reactions of Pyrrolidine Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing and functionalizing heterocyclic systems, including pyrrolidine derivatives nih.gov. Various metals have been employed to catalyze a wide array of reactions.

Notable transition metal-catalyzed transformations involving the pyrrolidine scaffold include:

[2+2+2] Cycloaddition : This method is highly efficient for constructing pyrrolidine-based systems. For instance, transition metals can catalyze the [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with unsaturated partners like isocyanates to yield pyrrolidine-fused pyridones researchgate.net.

Intramolecular Hydroamination and Cycloisomerization : Gold and iron catalysts have been used for the intramolecular hydroamination of unactivated olefins, providing a direct route to pyrrolidine rings under mild conditions organic-chemistry.org. Gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides also yields enantioenriched pyrrolidines organic-chemistry.org.

C-H Amination : Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been reported for the synthesis of pyrrolidines acs.org. This method demonstrates the ability of transition metals to activate typically inert C-H bonds for C-N bond formation.

| Reaction Type | Catalyst | Substrate Example | Product | Reference |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Cobalt, Rhodium, etc. | Nitrogen-linked 1,6-diynes + Isocyanates | Pyrrolidine-fused pyridones | researchgate.net |

| Intramolecular Hydroamination | Iron-based catalyst | Aminoolefins | Pyrrolidines | organic-chemistry.org |

| Tandem Cycloisomerization/Hydrogenation | Gold-based catalyst | Chiral homopropargyl sulfonamides | Enantioenriched pyrrolidines | organic-chemistry.org |

| Intramolecular C–H Amination | Copper-based catalyst | N-fluoride amides | Pyrrolidines | acs.org |

Mechanistic Elucidation of Key Reactions Involving Pyrrolidine Scaffolds

Understanding the mechanisms of reactions involving the pyrrolidine core is essential for optimizing existing methods and developing new synthetic strategies. Detailed mechanistic studies provide insights into the intermediates and transition states that govern the reactivity of these heterocycles.

Investigation of Transimination Mechanisms

Transimination is a reversible reaction involving the exchange of the group attached to the nitrogen atom of an imine. This process has been exploited in the synthesis of complex pyrrolidine derivatives.

A notable example is the synthesis of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones beilstein-journals.orgkuleuven.be. The proposed mechanism for this reaction involves the following steps:

The starting material, a 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-dione, exists in resonance with a more reactive form where a lone pair of electrons on the secondary nitrogen creates an extended conjugated system beilstein-journals.org.

Methylamine acts as a nucleophile, attacking the carbon atom of the imine (C=N) linkage. This is favored over an attack on the carbonyl carbons due to the higher reactivity of Schiff' bases compared to their corresponding carbonyl compounds beilstein-journals.orgkuleuven.be.

A tetrahedral intermediate is formed.

Finally, the covalent bond between the tetrahedral carbon and the original nitrogen atom is broken heterolytically, leading to the final transiminated product and releasing 4-methoxybenzylamine beilstein-journals.orgkuleuven.be.

This reversible transimination provides an efficient route to synthesize substituted pyrrolidine-2,3-diones with high yields beilstein-journals.orgkuleuven.be.

Insights into Dehydrogenative Aromatization Processes

The conversion of pyrrolidines into the corresponding aromatic pyrroles is a significant transformation, as it connects the realms of saturated and unsaturated heterocyclic chemistry. However, this dehydrogenation can be challenging because pyrroles are often sensitive to the harsh oxidative conditions typically required nih.govacs.org.

Recent advances have provided milder, catalytic approaches:

Photoredox Catalysis : As mentioned previously, N-substituted pyrrolidines can be aromatized under visible-light photoredox conditions. The proposed mechanism involves the formation of an iminium ion intermediate, which then undergoes further oxidation and deprotonation steps to yield the aromatic pyrrole d-nb.info.

Borane Catalysis : A metal-free approach using the commercially available Lewis acid B(C₆F₅)₃ has been developed for the direct dehydrogenation of pyrrolidines to pyrroles nih.govacs.org. This method is advantageous as it avoids harsh oxidants.

The proposed mechanism for the B(C₆F₅)₃-catalyzed process involves two catalytic cycles nih.govacs.org:

Cycle 1 : The reaction is initiated by a B(C₆F₅)₃-mediated hydride abstraction from the α-position of the pyrrolidine nitrogen, forming an iminium salt. Deprotonation by a molecule of the starting pyrrolidine generates a dihydropyrrole and an ammonium borohydride species.

Cycle 2 : The dihydropyrrole, which can be reversibly trapped by the borane catalyst, undergoes a second hydride abstraction event. This can occur at either the α- or, unusually, the γ-position relative to the nitrogen. Subsequent deprotonation leads to the formation of the aromatic pyrrole ring.

This borane-catalyzed method expands the scope of pyrrolidines that can serve as direct precursors to pyrroles, as it does not require the presence of electron-withdrawing groups for the reaction to proceed efficiently acs.org.

Structural Characterization and Conformational Analysis of 4 4 Nitro Benzyl Pyrrolidine

X-ray Crystallography Studies for Solid-State Structure Determination

A study on 1-(4-Nitrophenyl)pyrrolidine revealed that it crystallizes in the orthorhombic space group Pbca. nih.gov The unit cell parameters were determined to be a = 10.3270(5) Å, b = 9.9458(6) Å, and c = 18.6934(12) Å, with Z=8. nih.gov The powder XRD pattern of this analogue confirmed a highly crystalline nature. nih.gov For 3-[(4-nitrophenyl)methyl]pyrrolidine, a similar crystalline nature would be anticipated, though the crystal system and unit cell parameters would differ due to the presence of the methylene (B1212753) linker and the different substitution pattern on the pyrrolidine (B122466) ring.

The key structural features of 3-[(4-nitrophenyl)methyl]pyrrolidine would include the bond lengths and angles within the 4-nitrobenzyl and pyrrolidine moieties. For the 4-nitrobenzyl group, typical C-C bond lengths in the benzene (B151609) ring are expected to be around 1.39 Å, with the C-N bond to the nitro group being approximately 1.47 Å. The N-O bonds of the nitro group are anticipated to be in the range of 1.22-1.25 Å. The C-C bond of the methylene bridge would be a standard sp³-sp³ single bond of about 1.54 Å. Within the pyrrolidine ring, the C-C and C-N bond lengths are expected to be typical for a saturated heterocycle.

A hypothetical table of crystallographic data for 3-[(4-nitrophenyl)methyl]pyrrolidine, based on common values and data from analogues, is presented below.

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₁H₁₄N₂O₂ |

| Formula Weight | 206.24 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (example) |

| a (Å) | ~10-12 |

| b (Å) | ~9-11 |

| c (Å) | ~18-20 |

| β (°) | 90 or ~100-110 |

| Volume (ų) | ~1900-2200 |

| Z | 4 or 8 |

| Calculated Density (g/cm³) | ~1.2-1.4 |

Advanced Spectroscopic Characterization

The solution-state conformation of 3-[(4-nitrophenyl)methyl]pyrrolidine can be elucidated through ¹H and ¹³C NMR spectroscopy. While specific spectra for this exact compound are not provided in the search results, expected chemical shifts can be predicted based on data from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrobenzyl group and the aliphatic protons of the pyrrolidine ring. The protons on the benzene ring will appear in the downfield region, typically between 7.5 and 8.2 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group. The protons on the pyrrolidine ring and the methylene bridge will be found in the upfield region.

Aromatic Protons: Two doublets are expected for the AA'BB' system of the 4-substituted benzene ring. The protons ortho to the nitro group (H-3' and H-5') would be the most deshielded, appearing around 8.1-8.2 ppm. The protons meta to the nitro group (H-2' and H-6') would be found slightly upfield, around 7.4-7.5 ppm.

Methylene Bridge Protons (-CH₂-): These protons would likely appear as a doublet, integrating to 2H, in the range of 2.5-3.0 ppm.

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring would show complex multiplets in the range of 1.5-3.5 ppm. The proton at the C3 position, to which the benzyl (B1604629) group is attached, would be a multiplet in the range of 2.0-2.5 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C5) would be the most deshielded of the ring protons, appearing between 2.8 and 3.5 ppm. The remaining protons on C4 would be in the range of 1.5-2.2 ppm. The NH proton of the pyrrolidine ring would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Aromatic Carbons: The carbon atom bearing the nitro group (C-4') would be highly deshielded, appearing around 147-150 ppm. The carbon attached to the methylene bridge (C-1') would be found around 140-145 ppm. The other aromatic carbons would resonate in the typical range of 120-130 ppm.

Methylene Bridge Carbon (-CH₂-): This carbon is expected to have a chemical shift in the range of 35-45 ppm.

Pyrrolidine Ring Carbons: The carbons of the pyrrolidine ring would appear in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C5) would be around 45-55 ppm, while the other carbons (C3 and C4) would be in the range of 25-40 ppm.

A table of predicted NMR data is provided below.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho) | 8.1 - 8.2 | d | 2H |

| Aromatic H (meta) | 7.4 - 7.5 | d | 2H |

| Pyrrolidine N-H | Variable | br s | 1H |

| Pyrrolidine C2, C5-H | 2.8 - 3.5 | m | 4H |

| Methylene -CH₂- | 2.5 - 3.0 | d | 2H |

| Pyrrolidine C3-H | 2.0 - 2.5 | m | 1H |

| Pyrrolidine C4-H | 1.5 - 2.2 | m | 2H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 147 - 150 |

| Aromatic C-CH₂ | 140 - 145 |

| Aromatic CH | 120 - 130 |

| Pyrrolidine C2, C5 | 45 - 55 |

| Methylene -CH₂- | 35 - 45 |

| Pyrrolidine C3, C4 | 25 - 40 |

Infrared (IR) Spectroscopy: The IR spectrum of 3-[(4-nitrophenyl)methyl]pyrrolidine would exhibit characteristic absorption bands corresponding to its functional groups.

N-H Stretching: A moderate to weak band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine in the pyrrolidine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring and methylene bridge would be observed just below 3000 cm⁻¹.

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

C=C Stretching (Aromatic): Aromatic ring C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region.

N-H Bending: An N-H bending vibration may be observed around 1650-1580 cm⁻¹.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z 206, corresponding to the molecular weight of C₁₁H₁₄N₂O₂. The fragmentation pattern would be indicative of the structure.

Molecular Ion Peak: [M]⁺ at m/z 206.

Major Fragments:

Loss of the nitro group (NO₂), resulting in a fragment at m/z 160.

Cleavage of the benzyl-pyrrolidine bond, leading to a 4-nitrobenzyl cation at m/z 136 and a pyrrolidin-3-yl-methyl radical or cation.

Formation of the pyrrolidin-3-ylmethyl cation at m/z 84.

The tropylium (B1234903) ion at m/z 91, a common fragment for benzyl-containing compounds, might also be observed.

A summary of the expected spectroscopic data is presented in the table below.

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / m/z |

| IR | N-H Stretch | 3300 - 3500 |

| IR | Aromatic C-H Stretch | > 3000 |

| IR | Aliphatic C-H Stretch | < 3000 |

| IR | Asymmetric NO₂ Stretch | ~1520 |

| IR | Symmetric NO₂ Stretch | ~1350 |

| MS | Molecular Ion [M]⁺ | 206 |

| MS | [M - NO₂]⁺ | 160 |

| MS | [4-nitrobenzyl]⁺ | 136 |

| MS | [pyrrolidin-3-ylmethyl]⁺ | 84 |

Analysis of Pyrrolidine Ring Conformation and Pseudorotation

The five-membered pyrrolidine ring is non-planar and exists in a variety of puckered conformations to relieve torsional strain. These conformations can be described by a concept known as pseudorotation. The conformation of the pyrrolidine ring is crucial as it dictates the spatial orientation of its substituents, which in turn influences its interactions with other molecules.

The conformation of the pyrrolidine ring is typically described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). The puckering amplitude describes the degree of non-planarity of the ring, while the phase angle indicates which atoms are most out of the mean plane of the ring. The pseudorotation pathway describes the interconversion between different envelope (E) and twist (T) conformations.

For 3-[(4-nitrophenyl)methyl]pyrrolidine, the bulky 4-nitrobenzyl substituent at the C3 position will significantly influence the preferred conformation of the pyrrolidine ring. The ring is likely to adopt a conformation that minimizes steric hindrance by placing the large substituent in a pseudo-equatorial position. The two most likely conformations would be an envelope with the C3 atom in the flap position (³E) or a twist conformation with the C3 and C4 atoms twisted out of the plane (³T₄).

In solution, the pyrrolidine ring is expected to be flexible, with rapid interconversion between different conformers. NMR spectroscopy, particularly through the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data, can provide insights into the time-averaged conformation of the ring. The exact preferred conformation would be a dynamic equilibrium, and the position of this equilibrium would be influenced by factors such as the solvent and temperature.

Examination of Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The secondary amine (N-H) in the pyrrolidine ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyrrolidine ring can act as hydrogen bond acceptors. N-H···O and N-H···N hydrogen bonds are therefore likely to be key interactions in the crystal lattice, potentially forming chains or networks of molecules.

C-H···π Interactions: The aromatic ring of the 4-nitrobenzyl group is electron-deficient due to the nitro group, making it a potential acceptor for C-H···π interactions with C-H bonds from the pyrrolidine rings of adjacent molecules.

π···π Stacking: The electron-deficient nature of the nitrophenyl ring may allow for offset π···π stacking interactions with other nitrophenyl rings, contributing to the stability of the crystal packing.

The analysis of Hirshfeld surfaces, a computational tool used to visualize and quantify intermolecular interactions in a crystal, would be invaluable for a detailed understanding of the packing. For instance, in the related compound 1-(4-Nitrophenyl)pyrrolidine, a complex network of intermolecular interactions, including C-H···O and C-H···π interactions, is expected to stabilize the crystal structure. A similar interplay of forces would be anticipated for 3-[(4-nitrophenyl)methyl]pyrrolidine, leading to a stable, three-dimensional supramolecular assembly.

A summary of potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | N-H (amine) | O (nitro), N (amine) |

| C-H···π | C-H (aliphatic) | π-system (aromatic ring) |

| π···π Stacking | Aromatic ring | Aromatic ring |

| van der Waals | All atoms | All atoms |

Computational and Theoretical Investigations of 4 4 Nitro Benzyl Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are used to solve the electronic structure of molecules, providing detailed information about geometry, energy levels, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. nih.gov This is achieved by finding the lowest energy conformation on the potential energy surface. For molecules like 4-(4-Nitro-benzyl)-pyrrolidine, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict key structural parameters. wikipedia.org The process involves iterative calculations to minimize the forces on each atom, resulting in a stable structure. youtube.com

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. In this compound, the geometry of the pyrrolidine (B122466) ring would be of particular interest, as it is not planar. The analysis of related compounds, such as 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxyllic acid, shows that the pyrrolidine ring adopts a puckered conformation. wikipedia.org Similarly, the orientation of the 4-nitrobenzyl group relative to the pyrrolidine ring is a key outcome of geometry optimization.

Table 1: Predicted Structural Parameters for this compound Based on DFT Studies of Analogous Compounds

| Parameter | Bond/Angle | Typical Value |

| Bond Lengths (Å) | ||

| Pyrrolidine C-N | ~1.47 Å | |

| Pyrrolidine C-C | ~1.53 Å | |

| Benzyl (B1604629) C-C (ring) | ~1.39 Å | |

| Benzyl C-NO₂ | ~1.47 Å | |

| Nitro N-O | ~1.22 Å | |

| **Bond Angles (°) ** | ||

| C-N-C (in pyrrolidine) | ~108° | |

| C-C-C (in benzene) | ~120° | |

| O-N-O (in nitro group) | ~124° |

Note: These values are illustrative and based on computational data for structurally similar compounds containing pyrrolidine and nitrophenyl moieties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrolidine ring, specifically the nitrogen atom. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrobenzyl group, particularly over the nitrophenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the pyrrolidine moiety (donor) to the nitrobenzyl moiety (acceptor). The HOMO-LUMO gap can be calculated using the energies obtained from DFT studies.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -2.5 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Indicates chemical reactivity and kinetic stability. |

Note: The energy values are representative and intended to illustrate the concept. Actual values would be determined by specific DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is color-coded to represent different regions of electrostatic potential. nih.gov Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

In this compound, the MEP surface would show distinct regions of varying potential.

Negative Regions (Red/Yellow): The most negative potential is expected to be localized on the oxygen atoms of the nitro group due to their high electronegativity. The nitrogen atom of the pyrrolidine ring would also exhibit a region of negative potential, corresponding to its lone pair of electrons. These sites are the primary centers for electrophilic interactions.

Positive Regions (Blue): Positive potential would likely be found around the hydrogen atoms of the pyrrolidine ring's N-H group and the hydrogens on the aromatic ring, making them susceptible to nucleophilic attack.

Computational studies on related molecules, such as 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, confirm that MEP analysis effectively identifies these electron-rich and electron-deficient sites.

Vibrational frequency analysis, performed computationally, predicts the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods following geometry optimization. The analysis helps in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.net A comparison between the calculated and experimental spectra can confirm the molecular structure. The calculations should yield only positive (real) frequencies for a structure to be a true energy minimum.

For this compound, the theoretical vibrational spectrum would exhibit characteristic peaks corresponding to its distinct functional groups.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Pyrrolidine N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Nitro NO₂ | Asymmetric Stretching | 1510 - 1560 |

| Nitro NO₂ | Symmetric Stretching | 1345 - 1385 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Note: These are typical frequency ranges. Precise values are obtained from specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe static molecular properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, such as conformational changes over time.

The five-membered pyrrolidine ring is not planar and exhibits significant conformational flexibility, a phenomenon often referred to as pseudorotation. The ring typically adopts one of two main puckered conformations: the "envelope" (where four atoms are coplanar and the fifth is out of the plane) or the "twist" (where no four atoms are coplanar). The specific conformation and the energy barrier between different puckered states are highly influenced by the nature and position of substituents on the ring.

For 4-substituted pyrrolidines like this compound, the bulky nitrobenzyl group at the C4 position plays a crucial role in determining the preferred ring pucker. Studies on similar derivatives show that substituents tend to occupy a pseudo-equatorial position to minimize steric hindrance. This preference can lock the ring into a specific conformation or shift the equilibrium between the two primary puckering modes, known as C4-exo and C4-endo. Molecular dynamics simulations can model these conformational changes over time, revealing the energetically favored puckering state and the dynamics of interconversion between different conformers.

Mechanistic Investigations of Biological Activity of Pyrrolidine Derivatives Non Clinical Focus

Molecular Interactions with Enzymes and Receptors

Mechanistic Studies of Enzyme Inhibition (e.g., DPP-4, MMPs, iNOS, α-amylase, glutathionase)

The pyrrolidine (B122466) scaffold is a key structural motif in the design of numerous enzyme inhibitors due to its ability to mimic natural substrates and interact with active sites.

Dipeptidyl Peptidase-4 (DPP-4): Pyrrolidine-based compounds are well-established inhibitors of DPP-4, a key enzyme in glucose homeostasis. nih.gov The pyrrolidine ring acts as a proline mimetic, which is a natural substrate for DPP-4. benthamdirect.comingentaconnect.com This allows the scaffold to fit into the S1 pocket of the enzyme's active site. pharmablock.com Often, these inhibitors feature an electrophilic group, such as a nitrile, which can form a reversible covalent bond with the catalytic serine residue (Ser630) in the active site, leading to potent inhibition. pharmablock.comwikipedia.org Molecular docking studies confirm that the pyrrolidine scaffold is crucial for anchoring the inhibitor within the active site, allowing other substituents to form key interactions with residues like Glu205, Glu206, and Tyr662. benthamdirect.comresearchgate.net

Matrix Metalloproteinases (MMPs): The pyrrolidine ring serves as an excellent scaffold for the design of potent MMP inhibitors. benthamdirect.comkisti.re.kr Derivatives have been shown to exhibit highly selective, low nanomolar inhibition of MMPs, such as MMP-2. benthamdirect.comnih.govddtjournal.com The inhibitory mechanism involves a zinc-binding group (often a hydroxamate) attached to the pyrrolidine scaffold, which chelates the essential zinc ion in the MMP active site. nih.gov Quantitative structure-activity relationship (QSAR) studies on cinnamoyl pyrrolidine derivatives have shown that the electronic properties of the molecule are the primary determinants of MMP-2 inhibition. The nitrogen atom of the pyrrolidine ring, in particular, plays a significant role in the interaction with the enzyme's active site. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions and neurodegenerative diseases. nih.gov Consequently, selective iNOS inhibitors are of therapeutic interest. Chiral pyrrolidine derivatives have been developed as highly potent and selective inhibitors of neuronal NOS (nNOS), a related isoform. nih.gov The mechanism of inhibition involves the pyrrolidine core correctly positioning other functional groups within the enzyme's active site. For instance, in one class of inhibitors, an aminopyridine moiety binds to the active site residue Glu592, while the pyrrolidine nitrogen is positioned near key selectivity-determining residues (like Asp597 in nNOS). nih.gov The lipophilic side chain, analogous to the nitrobenzyl group, occupies a surface hydrophobic pocket, enhancing binding affinity. nih.govnih.gov Stereochemistry is critical, with specific enantiomers showing significantly higher potency and selectivity. nih.gov

α-Amylase: Pyrrolidine derivatives have demonstrated inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. nih.govdntb.gov.ua A mechanistic study on N-(benzyl)-2-acetylpyrrolidine, a structural analog of 4-(4-nitrobenzyl)-pyrrolidine, revealed a mixed-type inhibition of α-amylase. nih.govdoaj.orgresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Kinetic analysis showed that the inhibition constant for binding to the free enzyme (Ki) was lower than for binding to the enzyme-substrate complex (Ki'), suggesting a higher affinity for the free enzyme. nih.govdoaj.org

| Compound | Target Enzyme | IC50 Value (mM) | Inhibition Type |

| N-(benzyl)-2-acetylpyrrolidine | α-Amylase | 3.21 ± 0.65 | Mixed |

| N-(benzyl)-2-acetylpyrrolidine | α-Glucosidase | 0.52 ± 0.02 | Mixed |

| Data sourced from a study on N-acetylpyrrolidine derivatives, which provides insight into the potential activity of benzyl-substituted pyrrolidines. nih.gov |

Glutathionase: Specific mechanistic studies detailing the inhibition of glutathionase by 4-(4-nitrobenzyl)-pyrrolidine or closely related derivatives are not prominent in the reviewed scientific literature. Inhibition of enzymes involved in glutathione (B108866) metabolism has been studied using other compounds, such as propargylglycine, which inhibits cystathionase. nih.gov

Receptor Binding Profile Analysis

The pyrrolidine scaffold is integral to compounds targeting various receptors, particularly G protein-coupled receptors (GPCRs).

Chemokine Receptor Type 5 (CCR5): A notable example is the development of 1,3,4-trisubstituted pyrrolidines as potent CCR5 receptor antagonists. researchgate.netlookchem.com CCR5 is a key co-receptor for HIV-1 entry into host cells. frontiersin.org These pyrrolidine-based antagonists function by binding to a transmembrane allosteric site on the receptor, which stabilizes the receptor in an inactive conformation and prevents its interaction with the HIV-1 envelope protein gp120. frontiersin.orgnih.gov The binding and activity are highly dependent on the absolute stereochemistry of the substituents on the pyrrolidine ring, demonstrating that the scaffold provides a rigid framework for the precise spatial orientation of pharmacophoric elements required for high-affinity receptor binding. researchgate.netnih.gov

Biophysical Studies of Membrane Interactions

The interaction of a drug with a cell membrane is often the first step in its biological activity. ucl.ac.be Biophysical techniques are crucial for elucidating these interactions at a molecular level. mdpi.comnih.gov While direct studies on 4-(4-nitrobenzyl)-pyrrolidine are scarce, the principles of drug-membrane interactions can be inferred from its structure.

The compound possesses both a polar pyrrolidine ring and a lipophilic 4-nitrobenzyl group, giving it an amphiphilic character. Such molecules often interact with the interfacial region of the lipid bilayer, where the polar head groups meet the hydrophobic acyl chains. ucl.ac.be The lipophilic nitrobenzyl group would be expected to penetrate the hydrophobic core of the membrane, while the pyrrolidine moiety may interact with the polar head groups. mdpi.com This insertion can alter the physical properties of the membrane, such as fluidity, permeability, and membrane potential, which can indirectly modulate the function of membrane-bound proteins. ucl.ac.beresearchgate.net

Mechanistic Basis of Antimicrobial Activities

Nitroaromatic compounds, a class to which 4-(4-nitrobenzyl)-pyrrolidine belongs, are known for their broad-spectrum antimicrobial activity. nih.gov The mechanism is often linked to the reductive bioactivation of the nitro group. encyclopedia.pubencyclopedia.pub

The primary mechanism involves the enzymatic reduction of the nitro group (−NO2) within the microbial cell, a process catalyzed by microbial nitroreductases. encyclopedia.pubnih.gov This reduction is a stepwise process that generates a series of highly reactive intermediates, including the nitroso (−NO) and hydroxylamine (B1172632) (−NHOH) species, as well as the nitro radical anion. encyclopedia.pubnih.gov These reactive intermediates are the primary effectors of toxicity and can damage multiple cellular targets:

DNA Damage: The reduced nitro species can covalently bind to DNA, leading to strand breaks and helical destabilization, which disrupts replication and transcription, ultimately causing cell death. nih.govencyclopedia.pub

Oxidative Stress: The nitro radical anion can react with molecular oxygen to produce superoxide (B77818) radicals, leading to a state of severe oxidative stress that damages proteins, lipids, and nucleic acids. nih.gov

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with nucleophilic sites on essential microbial enzymes, leading to their inhibition. nih.govencyclopedia.pub

Furthermore, the pyrrolidine scaffold itself is a component of many antibacterial agents that can inhibit essential processes like DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov

Elucidation of Anti-inflammatory Mechanisms at the Molecular Level

The anti-inflammatory activity of pyrrolidine derivatives can be attributed to the modulation of key inflammatory pathways. nih.gov Based on the known targets of related compounds, the anti-inflammatory mechanism of 4-(4-nitrobenzyl)-pyrrolidine likely involves:

Inhibition of Pro-inflammatory Enzymes: As discussed, pyrrolidine scaffolds are effective at inhibiting enzymes like iNOS and MMPs. benthamdirect.comnih.gov The inhibition of iNOS reduces the production of nitric oxide, a key inflammatory mediator. nih.gov The inhibition of MMPs can prevent the tissue degradation associated with chronic inflammation. nih.gov

Modulation of Cyclooxygenase (COX) Pathways: Some pyrrolidine derivatives have been investigated as inhibitors of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, another class of key inflammatory mediators. nih.gov

Regulation of Inflammatory Signaling: The structural components may interfere with inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of the expression of many pro-inflammatory genes.

Structure-Activity Relationship (SAR) Studies for Biological Response

SAR studies on pyrrolidine derivatives have provided critical insights into the molecular features required for their biological activities. researchgate.netnih.gov

The Pyrrolidine Scaffold: The pyrrolidine ring is a fundamental structural element. Its saturated, non-planar nature provides a three-dimensional framework that is crucial for establishing specific stereochemical interactions with biological targets. nih.gov Its ability to act as a proline mimetic is key to its inhibitory activity against enzymes like DPP-4. ingentaconnect.com

Substituents on the Ring: The nature, position, and stereochemistry of substituents on the pyrrolidine ring are critical determinants of potency and selectivity. For CCR5 antagonists and nNOS inhibitors, specific stereoisomers (e.g., 3R, 4R) have been shown to be orders of magnitude more potent than others, highlighting the precise fit required for target engagement. nih.govresearchgate.net

The Benzyl (B1604629) Group: The benzyl substituent generally serves to interact with hydrophobic pockets in the target protein. In the case of α-amylase inhibitors, the benzyl group is crucial for activity. nih.gov

The 4-Nitro Group: The nitro group is a strong electron-withdrawing moiety. asm.org This property significantly influences the electronic character of the benzyl ring and the molecule as a whole. This can enhance binding to targets through electrostatic interactions and is a key feature for the reductive activation required for the antimicrobial mechanism of nitroaromatics. nih.govencyclopedia.pubnih.gov The presence of the nitro group is often essential for the biological activity of this class of compounds. encyclopedia.pub

Applications in Chemical Science and Technology

Role as Versatile Synthetic Intermediates

The 4-(4-nitrobenzyl)-pyrrolidine framework serves as a valuable building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of the nitro group offers a strategic advantage; it is a versatile functional group that can be readily transformed into other functionalities, such as an amine. This amino group can then be used to construct larger molecular architectures.

One significant application is in the synthesis of α-glucosidase inhibitors. A key synthetic intermediate, 4-nitrobenzyl (2S,3S,4R)-3,4-dihydroxy-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate, incorporates the 4-nitrobenzyl moiety attached to a highly functionalized pyrrolidine (B122466) ring. These inhibitors are an important class of drugs for managing diseases like diabetes, influenza, and cancer. The synthesis of this intermediate highlights the role of the 4-nitrobenzyl group in building complex, biologically active compounds.

Furthermore, the general class of nitrophenyl-pyrrolidine derivatives is crucial in the synthesis of pyrrolobenzodiazepines (PBDs), a group of compounds with significant DNA-interactive and antitumor properties. In these syntheses, N-(2-nitrobenzoyl)pyrrolidine derivatives are common intermediates where the nitro group is subsequently reduced to an amine to facilitate the final cyclization step, forming the core PBD structure. While the substitution pattern is different, this demonstrates the established utility of the nitrophenyl-pyrrolidine combination as a strategic precursor in multi-step synthesis. The synthesis of related structures, such as 1-acetyl-2-(4-nitrobenzyl)pyrrolidine, has also been documented, further underscoring the accessibility and utility of nitrobenzyl-substituted pyrrolidines as intermediates.

Utilization as Chiral Auxiliaries and Organocatalysts

The pyrrolidine scaffold is at the heart of modern asymmetric organocatalysis, largely due to the success of proline and its derivatives. Chiral pyrrolidines can effectively promote a wide range of chemical transformations in an enantioselective manner, avoiding the need for metal catalysts. The substituents on the pyrrolidine ring play a critical role in dictating the steric and electronic environment of the catalytic site, which in turn controls the stereochemical outcome of the reaction.

While direct studies employing 4-(4-nitrobenzyl)-pyrrolidine as an organocatalyst are not extensively documented, its potential can be inferred from the established principles of pyrrolidine-based catalysis. The benzyl (B1604629) group at the 4-position would introduce significant steric bulk, which could be exploited to control the facial selectivity of reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions.

The electronic properties of the 4-nitrobenzyl group could also modulate the catalytic activity. The electron-withdrawing nature of the nitro group might influence the basicity and nucleophilicity of the pyrrolidine nitrogen, a key factor in aminocatalysis where the catalyst operates through enamine or iminium ion intermediates. Research on various substituted pyrrolidine-based organocatalysts has shown that such modifications are a key strategy for optimizing catalyst performance for specific reactions, such as the Michael addition of aldehydes to nitroolefins.

A summary of representative results for Michael additions using various chiral pyrrolidine organocatalysts is presented below, illustrating the high efficiency and stereoselectivity achievable with this class of catalysts.

| Catalyst Type | Reaction | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee) |

|---|---|---|---|

| Diarylprolinol Silyl Ether | Aldehyde + Nitroolefin | Not Reported | Up to 85% |

| Pyrrolidine with Bulky C2 Substituent | Aldehyde + Nitroolefin | 79:21 to 95:5 | 72% to 84% |

| Spiro-pyrrolidine Silyl Ether | Michael Addition | Not Reported | Up to 99% |

| cis-2,5-disubstituted Pyrrolidine | Nitromethane + α,β-Unsaturated Aldehyde | Not Reported | Up to >99% |

Application as Ligands in Asymmetric Catalysis

In addition to their role in organocatalysis, chiral pyrrolidine derivatives are widely used as ligands for transition metals in asymmetric catalysis. The pyrrolidine nitrogen atom can coordinate to a metal center, and when the pyrrolidine is chiral, it creates a chiral environment around the metal, enabling enantioselective transformations.

A 4-(4-nitrobenzyl)-pyrrolidine ligand could coordinate to metals through its

Future Research Directions and Emerging Trends for 4 4 Nitro Benzyl Pyrrolidine

Development of Novel and Efficient Synthetic Routes

The pursuit of elegant and efficient synthetic methodologies is a perennial theme in organic chemistry. For 4-(4-Nitro-benzyl)-pyrrolidine, future efforts will likely concentrate on the development of more sustainable and atom-economical synthetic pathways. While classical methods provide reliable access to the pyrrolidine (B122466) core, emerging trends point towards the adoption of catalytic and asymmetric approaches. researchgate.net

One promising avenue is the application of transition-metal-catalyzed C-H activation and functionalization. This strategy could enable the direct introduction of the 4-nitrobenzyl group onto a pre-existing pyrrolidine ring, thereby streamlining the synthetic sequence and minimizing waste. Furthermore, the development of novel organocatalytic methods for the asymmetric synthesis of substituted pyrrolidines is a rapidly advancing field. mdpi.com These approaches offer the potential for direct, enantioselective access to chiral derivatives of this compound, which is of paramount importance for applications in medicinal chemistry.

Future synthetic strategies are also expected to leverage flow chemistry and microwave-assisted synthesis to enhance reaction efficiency, reduce reaction times, and improve scalability. researchgate.netresearchgate.net The integration of these technologies will be crucial for the sustainable production of this compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| C-H Activation/Functionalization | Increased atom economy, reduced synthetic steps. | Development of selective and efficient catalyst systems. |

| Asymmetric Organocatalysis | Access to enantiomerically pure compounds. | Design of novel chiral catalysts and reaction conditions. |

| Flow Chemistry | Improved scalability, safety, and process control. | Optimization of reactor design and reaction parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Exploration of solvent-free and solid-supported reactions. |

Deeper Mechanistic Elucidations of Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and the optimization of existing ones. For reactions involving this compound, future research will likely delve into more profound mechanistic investigations. This includes the elucidation of transition states, the identification of key intermediates, and the quantification of kinetic and thermodynamic parameters. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly pivotal role in these studies. nih.govrsc.org By modeling reaction pathways, researchers can gain insights into the intricate details of bond-forming and bond-breaking events, which can be challenging to probe experimentally. For instance, understanding the mechanism of cycloaddition reactions to form the pyrrolidine ring can inform the design of more stereoselective and regioselective syntheses. nih.gov

Experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic isotope effect studies will also be indispensable for validating computational models and providing a comprehensive picture of the reaction dynamics. A deeper mechanistic understanding will not only facilitate the optimization of synthetic routes to this compound but also enable the prediction and control of its reactivity in subsequent transformations.

Advanced Applications of Computational Chemistry

The synergy between computational and experimental chemistry is set to intensify, with advanced computational methods offering powerful predictive capabilities. In the context of this compound, computational chemistry will extend far beyond mechanistic studies. iucr.orgresearchgate.net

One key area of application will be in the in silico design of novel derivatives with tailored properties. By employing Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies, researchers can predict the biological activity of hypothetical this compound analogues, thereby prioritizing synthetic targets for drug discovery programs. scispace.com This approach has the potential to significantly accelerate the identification of lead compounds with desired therapeutic effects.

Furthermore, computational tools will be instrumental in predicting the physicochemical properties of this compound and its derivatives, such as solubility, stability, and reactivity. Hirshfeld surface analysis and other computational techniques can provide insights into intermolecular interactions, which are crucial for understanding crystal packing and designing new materials. iucr.org

| Computational Application | Objective | Potential Impact |

| QSAR and Molecular Docking | Predict biological activity of new derivatives. | Accelerate drug discovery and development. |

| DFT Calculations | Elucidate reaction mechanisms and predict reactivity. | Guide the design of more efficient synthetic routes. |

| Hirshfeld Surface Analysis | Understand intermolecular interactions and crystal packing. | Facilitate the design of new materials with specific properties. |

| Molecular Dynamics Simulations | Study the conformational dynamics and interactions with biological targets. | Provide insights into the mode of action of bioactive compounds. |

Exploration of Unconventional Reactivity

Moving beyond its established chemical behavior, future research will likely explore the unconventional reactivity of this compound. This involves subjecting the molecule to novel reaction conditions or reagents to uncover unprecedented transformations. The nitro group, for instance, is a versatile functional group that can participate in a wide range of reactions beyond simple reduction. nih.gov

Exploring the photochemistry or electrochemistry of this compound could reveal new reaction pathways and lead to the synthesis of unique molecular architectures. The development of novel catalytic systems could also unlock new modes of reactivity, such as the selective functionalization of the pyrrolidine ring or the benzyl (B1604629) group.

The concept of "frustrated Lewis pairs" or the use of organometallic reagents in unconventional ways could also be applied to this compound to induce novel bond formations. The discovery of such unconventional reactivity would not only expand the synthetic chemist's toolbox but also open up new avenues for the application of this versatile scaffold.

Expansion into New Areas of Material and Catalysis Research